molecular formula C17H17N3O5 B2494882 Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034285-58-8

Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2494882
CAS RN: 2034285-58-8
M. Wt: 343.339
InChI Key: GEJFJXXMFOECBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , techniques such as substitution reactions, and the employment of boric acid ester intermediates with benzene rings have been applied. The process typically includes confirmation of the structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and crystallography. For instance, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates, showcasing a three-step substitution reaction approach, providing a groundwork for understanding the synthesis routes that may be applied to the compound (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using X-ray diffraction alongside computational methods like density functional theory (DFT). These analyses reveal the conformation, electronic structure, and spatial arrangement of atoms within the molecule. For example, the conformational analysis and DFT studies can confirm the molecular structure, as demonstrated by Huang et al. (2021), where the molecular structures optimized by DFT were consistent with crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Chemical Reactions and Properties

The chemical behavior of compounds containing benzo[d][1,3]dioxol, pyrazinyl, and methanone groups can be influenced by their functional groups, leading to a range of reactions such as oxidation, reduction, and nucleophilic substitutions. The presence of these groups can also confer unique physicochemical properties, such as solubility, reactivity, and stability. Detailed studies on similar structures have shown how conformational features and electronic properties influence their chemical behavior (Huang et al., 2021).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are pivotal for the practical application and handling of chemical compounds. Techniques like X-ray crystallography provide insights into the solid-state structure, which, combined with spectroscopic methods, can elucidate the physical characteristics of these compounds. Studies by Huang et al. (2021) showcase the integration of experimental and computational methods to derive physical properties (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties of compounds are fundamentally linked to their molecular structure. Investigations into reactivity, stability under various conditions, and interactions with other molecules are essential for understanding their potential applications and safety. For instance, the analysis of molecular electrostatic potential and frontier molecular orbitals can provide insights into the reactive sites and the likelihood of certain chemical reactions occurring (Huang et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been explored due to their potential applications in various fields . For example, organoselenium compounds have been found to have antioxidant, antitumor, anti-infective, cytokine inducing, and immuno-modulating effects .

Future Directions

The wide range of potential applications for compounds incorporating the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts . Future directions may include further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-22-15-7-18-8-16(19-15)25-12-4-5-20(9-12)17(21)11-2-3-13-14(6-11)24-10-23-13/h2-3,6-8,12H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJFJXXMFOECBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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